4-Bromopyridine-3-boronic acid pinacol ester
Overview
Description
4-Bromopyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of 4-Bromopyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, the boronic ester) transfers an organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, contributing to various areas of chemical research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-3-boronic acid pinacol ester typically involves the reaction of 4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.
Protodeboronation: Protic acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding pyridine derivative.
Oxidation: Alcohols or ketones.
Scientific Research Applications
4-Bromopyridine-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds and as a tool for studying biological pathways.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and advanced materials for electronics.
Comparison with Similar Compounds
4-Bromopyridine-3-boronic acid pinacol ester can be compared with other boronic esters such as:
- Phenylboronic acid pinacol ester
- 4-Methylphenylboronic acid pinacol ester
- 2-Thienylboronic acid pinacol ester
These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their electronic and steric properties, which can influence the reaction outcomes. The uniqueness of this compound lies in its ability to introduce a bromopyridine moiety, which is valuable in the synthesis of heterocyclic compounds.
Properties
IUPAC Name |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDHSFOZLYERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166540 | |
Record name | Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-82-4 | |
Record name | Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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